![molecular formula C17H17NO3S B2886302 N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide CAS No. 1351608-62-2](/img/structure/B2886302.png)
N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
“N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide” is an organic compound that likely belongs to the class of sulfonamides, which are known for their various biological activities . It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also features a 2,5-dimethylfuran moiety, which is a heterocyclic compound containing a furan ring - a five-membered aromatic ring with four carbon atoms and one oxygen.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of an appropriate naphthalene sulfonamide with a 2,5-dimethylfuran derivative. The synthesis could potentially involve a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a sulfonamide group, and a 2,5-dimethylfuran ring. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, naphthalene derivatives are crystalline solids at room temperature, and furan derivatives are often liquids. The compound’s solubility would depend on the nature of the solvent .Scientific Research Applications
Alternative Fuel for Internal Combustion Engines
The compound derived from 2,5-dimethylfuran (DMF) has been explored as an alternative fuel for internal combustion engines . The research indicates that DMF can be used to create a reduced reaction mechanism for diesel engines, which could potentially lead to more efficient combustion and reduced emissions. This application is significant in the context of fossil fuel depletion and the search for renewable energy sources.
Elastomer Composites
DMF derivatives have been utilized in the development of elastomer composites with low dissipation of energy . These composites are essential in various industries, including automotive and manufacturing, for creating materials that exhibit less energy loss during mechanical stress, leading to improved performance and durability.
Anti-Cancer Drug Research
There is ongoing research into the potential use of DMF derivatives as anti-cancer drugs . The compound’s properties are being studied to understand its efficacy in targeting cancer cells, which could open new avenues for treatment options.
Biofuel Production
The application of DMF derivatives in biofuel production is another area of interest. As the world moves towards sustainable energy solutions, the role of biofuels becomes increasingly important. DMF derivatives could contribute to more efficient production processes and higher yields of biofuels.
Chemical Reaction Catalyst
DMF derivatives are being studied for their potential as catalysts in various chemical reactions. Catalysts are crucial in increasing the rate of chemical reactions without being consumed in the process, and the use of DMF derivatives could lead to more efficient industrial processes.
Sustainable Chemical Processes
The synthesis pathway of DMF derivatives aligns with the requirements of sustainable chemical processes . The one-pot, two-step process developed for the preparation of pyrrole compounds from DMF demonstrates high carbon efficiency and low environmental impact, which is vital for the advancement of green chemistry.
Mechanism of Action
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-10-15(13(2)21-12)11-18-22(19,20)17-9-5-7-14-6-3-4-8-16(14)17/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIXMTFKSZLAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide |
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